Sulfanitran

Vue d'ensemble

Description

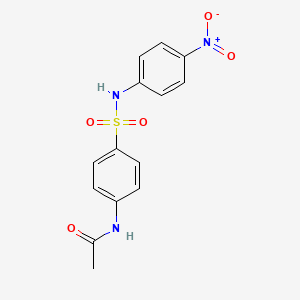

Sulfanitran est un antibiotique sulfonamide principalement utilisé dans l’industrie avicole. Il est connu pour ses propriétés antibactériennes et anticoccidiennes, ce qui en fait un composant essentiel des additifs alimentaires pour les poulets afin de contrôler les infections causées par les Coccidioides spp . La formule chimique de this compound est C14H13N3O5S, et sa masse molaire est de 335,33 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Sulfanitran peut être synthétisé par une série de réactions chimiques impliquant la sulfonation de dérivés de l’aniline. Le processus implique généralement les étapes suivantes :

Nitration : L’aniline est nitrée pour former la nitroaniline.

Sulfonation : La nitroaniline est ensuite sulfonée pour produire le nitrobenzènesulfonamide.

Acétylation : Le nitrobenzènesulfonamide est acétylé pour former le this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réactifs de qualité industrielle et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le produit final est souvent soumis à des mesures de contrôle de qualité rigoureuses pour répondre aux normes de l’industrie .

Analyse Des Réactions Chimiques

Types de réactions

Sulfanitran subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des dérivés d’acides sulfoniques.

Réduction : Le groupe nitro dans this compound peut être réduit en un groupe amine.

Substitution : This compound peut subir des réactions de substitution où le groupe acétyle est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).

Réduction : Des agents réducteurs tels que l’hydrogène gazeux (H2) en présence d’un catalyseur au palladium (Pd/C) sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution en conditions acides ou basiques.

Principaux produits formés

Oxydation : Dérivés d’acides sulfoniques.

Réduction : Dérivés aminés.

Substitution : Divers sulfonamides substitués.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans l’étude de la chimie et des réactions des sulfonamides.

Biologie : Etudié pour ses propriétés antibactériennes et anticoccidiennes chez les volailles.

Médecine : Exploré pour une utilisation potentielle dans le traitement des infections bactériennes.

Industrie : Utilisé dans la formulation d’additifs alimentaires pour volailles afin de contrôler les infections

Applications De Recherche Scientifique

Sulfanitran has several scientific research applications, including:

Chemistry: Used as a model compound in studying sulfonamide chemistry and reactions.

Biology: Investigated for its antibacterial and anticoccidial properties in poultry.

Medicine: Explored for potential use in treating bacterial infections.

Industry: Used in the formulation of feed additives for poultry to control infections

Mécanisme D'action

Sulfanitran exerce ses effets en inhibant l’enzyme dihydroptéroate synthétase, qui est essentielle à la synthèse de l’acide folique dans les bactéries. Cette inhibition entraîne une diminution de la production d’acide folique, ce qui entraîne finalement l’inhibition de la croissance bactérienne. Les cibles moléculaires comprennent l’enzyme bactérienne et la voie métabolique du folate .

Comparaison Avec Des Composés Similaires

Composés similaires

- Sulfaméthoxazole

- Sulfadiazine

- Sulfapyridine

- Sulfathiazole

Unicité

Sulfanitran est unique en raison de son utilisation spécifique dans l’industrie avicole comme agent anticoccidien. Alors que d’autres sulfonamides comme la sulfaméthoxazole et la sulfadiazine sont utilisés en médecine humaine, l’application principale de this compound est en médecine vétérinaire, en particulier pour contrôler les infections chez les poulets .

Activité Biologique

Sulfanitran, a sulfonamide compound, has garnered attention for its biological activity, particularly in antimicrobial and anticancer applications. This article explores its mechanisms of action, efficacy against various pathogens, and relevant case studies highlighting its clinical significance.

This compound functions primarily by inhibiting bacterial folic acid synthesis. It competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This inhibition disrupts DNA synthesis and cell division, leading to bacterial death .

2.1 Efficacy Against Bacterial Strains

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study evaluated its activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound effectively inhibited bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

2.2 Synergistic Effects with Other Antifungals

This compound has also been investigated for its synergistic effects when combined with antifungal agents like fluconazole against Candida albicans. In vitro studies revealed that this compound could restore fluconazole sensitivity in resistant strains, demonstrating a synergistic relationship with fractional inhibitory concentration index (ΣFIC) values indicating strong interactions .

3.1 Cell Line Studies

Recent studies have explored the anticancer potential of this compound through various cell line assays. Notably, it has shown promising results in reducing the viability of cancer cells such as MCF-7 (breast cancer) and PC3 (prostate cancer). In one study, this compound was tested at concentrations ranging from 50 to 200 µM over 24 and 48 hours, revealing a significant reduction in cell viability compared to untreated controls .

| Cell Line | IC50 (µM) | Viability Reduction (%) |

|---|---|---|

| MCF-7 | 183 | 48.14 |

| PC3 | 187 | 45.00 |

4.1 Clinical Applications in Oncology

A notable case study involved the application of this compound in patients undergoing treatment for resistant infections during chemotherapy. The compound was administered alongside standard treatments, resulting in improved outcomes in terms of infection control and overall survival rates among patients with hematological malignancies .

4.2 Real-World Evidence

In another clinical setting, real-world data indicated that patients treated with this compound in conjunction with other therapies experienced a median overall survival of 13.2 months post-treatment, suggesting its potential role as an adjunctive therapy in complex cancer cases .

5. Conclusion

This compound exhibits significant biological activity through its mechanisms of action against bacterial pathogens and potential anticancer effects. Its ability to synergize with other drugs enhances its therapeutic profile, warranting further investigation into its clinical applications across various medical fields.

Propriétés

IUPAC Name |

N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBPFRGXNGPPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045898 | |

| Record name | Sulfanitran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-16-7 | |

| Record name | Sulfanitran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfanitran [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanitran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfanitran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfanitran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfanitran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfanitran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFANITRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT35T5T35Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.